![molecular formula C9H8BrNO B2663410 1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime CAS No. 903557-27-7](/img/structure/B2663410.png)
1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime
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Description
1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Bromindione Oxime and is a derivative of the Indenone family. The chemical structure of Bromindione Oxime consists of a five-membered ring fused to a six-membered ring, with a bromine atom and an oxime group attached to the five-membered ring. The purpose of
Scientific Research Applications
Direct C–H Functionalization Reactions
N-oxyl radicals, which can be generated from N-hydroxy compounds like the one , have been used for direct functionalization of C–H bonds . This is a powerful tool in modern organic synthesis. The resulting alkyl radicals react with various radical acceptors to afford the corresponding functionalized products .
Synthesis of Acyl Fluorides
With the use of organoradicals, a metal-free approach for the synthesis of acyl fluorides via direct C–H fluorination of aldehydes under mild conditions has been developed .
Building Blocks for Heterocycles
N,N-dimethylenamino ketones, which are structurally similar to the compound , have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
Antimicrobial Activities
2,3-dihydro-1H-inden-1-one derivatives have been synthesized and tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .
Antifungal Properties
Some of the synthesized compounds were found to have potent antifungal properties against A. niger and C. albicans .
Synthesis of Sterically Encumbered Hydroxylamines
The compound can be used in the synthesis of sterically encumbered hydroxylamines .
properties
IUPAC Name |
(NE)-N-(4-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(8)4-5-9(7)11-12/h1-3,12H,4-5H2/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAANKHXRIRMKFF-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Inden-1-one, 4-bromo-2,3-dihydro-, oxime |
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